5-cyclopropyl-1-methyl-1H-pyrazole
Overview
Description
5-cyclopropyl-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C7H10N2 . It has a molecular weight of 122.17 .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as this compound, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Specific synthesis methods for similar compounds have been reported, involving the use of diketones with hydrazine .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also includes a cyclopropyl group and a methyl group attached to the pyrazole ring .Chemical Reactions Analysis
Pyrazole derivatives, including this compound, are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 122.17 and its InChI Code is 1S/C7H10N2/c1-9-7(4-5-8-9)6-2-3-6/h4-6H,2-3H2,1H3 .Scientific Research Applications
Synthesis and Biological Evaluation
5-Cyclopropyl-1-methyl-1H-pyrazole derivatives have been studied for their synthesis and biological activities. One study described the facile synthesis of cyclopropyl-pyrazole hybrids, highlighting their potential as antifungal agents (Burde & Rahatgaonkar, 2019).
Structural and Spectral Investigations
Research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, involved combined experimental and theoretical studies. This study focused on understanding its structural and spectral properties, which is crucial for developing further applications in medicinal chemistry (Viveka et al., 2016).
Antiproliferative Agents
Pyrazole derivatives have also been explored for their potential as antiproliferative agents. A study on novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives revealed significant cytotoxic effects against breast cancer and leukemic cells, indicating their potential in cancer treatment (Ananda et al., 2017).
Catalytic Applications
This compound derivatives have been utilized in palladium-catalyzed direct arylations, showcasing their reactivity and potential in catalysis (Sidhom et al., 2018).
Synthesis of Novel Derivatives
Research into the synthesis of 1H-pyrazole derivatives with an aryl sulfonate moiety has shown promising bioactivities, including anti-inflammatory and antimicrobial effects, thus expanding the utility of pyrazole derivatives in various fields of chemistry and biology (Kendre et al., 2013).
Protein Kinase Inhibition
Another application includes the identification of 5-methyl-4-phenyl-1H-pyrazole as an inhibitor of protein kinase B, a significant finding in the context of cancer research and therapeutic drug design (Saxty et al., 2007).
Safety and Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .
Future Directions
Pyrazole derivatives, including 5-cyclopropyl-1-methyl-1H-pyrazole, have a wide range of applications in various fields. Their popularity has increased since the early 1990s due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Therefore, future research may focus on developing new synthetic techniques and exploring further biological activities related to pyrazole derivatives .
Properties
IUPAC Name |
5-cyclopropyl-1-methylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9-7(4-5-8-9)6-2-3-6/h4-6H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJGYRNNFVLOBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172797-65-7 | |
Record name | 5-cyclopropyl-1-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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